molecular formula C9H8ClNO4 B1463840 (3-Methyl-4-nitrophenoxy)acetyl chloride CAS No. 861795-45-1

(3-Methyl-4-nitrophenoxy)acetyl chloride

Cat. No. B1463840
CAS RN: 861795-45-1
M. Wt: 229.62 g/mol
InChI Key: TVKJPZXAJHYGIZ-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenoxy)acetyl chloride, also known as MNPC, is a chemical compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. MNPC is an important intermediate in the synthesis of several drugs and is also used as a reagent in organic synthesis. This compound has a wide range of applications in the field of biochemistry, pharmacology, and organic synthesis.

Scientific Research Applications

Proteomics Research

(3-Methyl-4-nitrophenoxy)acetyl chloride: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used for protein labeling and modification, aiding in the identification and quantification of proteins in complex biological samples .

Organic Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing various organic molecules. Its reactive acyl chloride group can form esters and amides with alcohols and amines, respectively, which are fundamental reactions in building complex organic structures .

Medicinal Chemistry

The compound finds application in medicinal chemistry for the synthesis of pharmaceuticals. It can be used to introduce the (3-methyl-4-nitrophenoxy)acetyl moiety into drug candidates, potentially altering their pharmacokinetic properties or enhancing their activity .

Material Science

In material science, (3-Methyl-4-nitrophenoxy)acetyl chloride can be employed to modify the surface properties of materials. This can improve adhesion, resistance to solvents, or alter other surface characteristics important for material applications .

Analytical Chemistry

Analytical chemists may use (3-Methyl-4-nitrophenoxy)acetyl chloride as a derivatization agent to make certain compounds more detectable by analytical instruments, such as mass spectrometry or chromatography, enhancing sensitivity and resolution .

Bioconjugation Techniques

This compound is valuable in bioconjugation techniques where it is used to attach biomolecules to various substrates or to each other. This is crucial in developing biosensors, diagnostic tools, and targeted drug delivery systems .

Agricultural Chemistry

In the field of agricultural chemistry, (3-Methyl-4-nitrophenoxy)acetyl chloride could be used to synthesize compounds that act as growth regulators or pesticides, contributing to the development of new agrochemicals .

Polymer Chemistry

Finally, in polymer chemistry, this compound can be used to introduce specific functional groups into polymers, which can result in changes to the physical properties of the polymer or allow for further chemical modifications .

properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-6-4-7(15-5-9(10)12)2-3-8(6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKJPZXAJHYGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-4-nitrophenoxy)acetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.